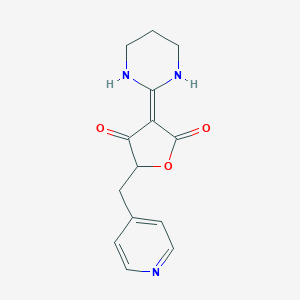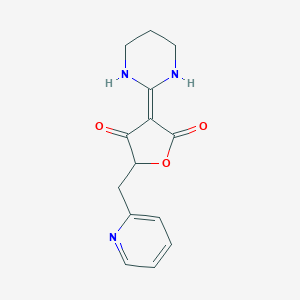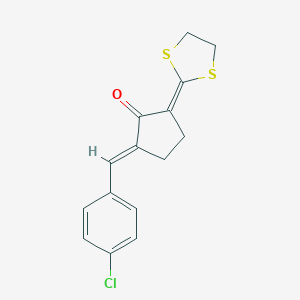
1,5-Dichloro-9,10-diphenyl-9,10-dihydro-9,10-anthracenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dichloro-9,10-diphenyl-9,10-dihydro-9,10-anthracenediol is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as DDAD and has been studied for its potential as a fluorescent probe and as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of DDAD as a fluorescent probe involves the binding of metal ions to the hydroxyl groups on the anthracene ring. This results in a change in the fluorescence properties of DDAD, allowing for the detection and quantification of the metal ions.
As a therapeutic agent, the mechanism of action of DDAD is not fully understood. However, it has been shown to induce apoptosis (programmed cell death) in breast cancer cells, suggesting that it may have potential as a cancer treatment.
Biochemical and Physiological Effects:
DDAD has been shown to have low toxicity and is not mutagenic or genotoxic. It has also been shown to have antioxidant properties, which may contribute to its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DDAD as a fluorescent probe is its high sensitivity and selectivity towards metal ions. This makes it a valuable tool for the detection and quantification of these ions in biological samples.
However, one limitation of using DDAD is that it requires a relatively complex synthesis method, which may limit its widespread use. In addition, its fluorescent properties may be affected by changes in pH and temperature, which may limit its use in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for the study of DDAD. One area of research could focus on optimizing the synthesis method to achieve higher yields and purity of DDAD. Another area of research could focus on further understanding the mechanism of action of DDAD as a therapeutic agent, particularly in the context of breast cancer.
In addition, there is potential for the development of new fluorescent probes based on the structure of DDAD. These probes could be designed to have higher sensitivity and selectivity towards specific metal ions, or to have improved fluorescent properties in certain experimental conditions.
Overall, the study of DDAD has the potential to contribute to a better understanding of the role of metal ions in biological processes, as well as to the development of new fluorescent probes and therapeutic agents.
Synthesemethoden
The synthesis of DDAD involves the reaction of 1,5-dichloroanthraquinone with phenylboronic acid in the presence of a palladium catalyst. The resulting product is then reduced to form DDAD. This method has been optimized to achieve high yields and purity of DDAD.
Wissenschaftliche Forschungsanwendungen
DDAD has been extensively studied for its potential as a fluorescent probe. It has been shown to have high sensitivity and selectivity towards various metal ions, including copper, iron, and zinc. This makes it a valuable tool for the detection and quantification of these metal ions in biological samples.
In addition to its fluorescent properties, DDAD has also been studied for its potential as a therapeutic agent. It has been shown to have anticancer properties, specifically against breast cancer cells. DDAD has also been studied for its potential as an anti-inflammatory agent.
Eigenschaften
Molekularformel |
C26H18Cl2O2 |
|---|---|
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
1,5-dichloro-9,10-diphenylanthracene-9,10-diol |
InChI |
InChI=1S/C26H18Cl2O2/c27-21-15-8-14-20-23(21)25(29,17-9-3-1-4-10-17)19-13-7-16-22(28)24(19)26(20,30)18-11-5-2-6-12-18/h1-16,29-30H |
InChI-Schlüssel |
OXZHORJEIJPDMT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C(C4=C2C(=CC=C4)Cl)(C5=CC=CC=C5)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C(C4=C2C(=CC=C4)Cl)(C5=CC=CC=C5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290094.png)
![Methyl 2-[4-(2-furyl)-2,6-dioxocyclohexylidene]-5-[(2-pyridinylmethyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290097.png)
![N-(4-bromo-2-ethylphenyl)-2-[(4,6-dimethoxy-4,5-dihydropyrimidin-2-yl)oxy]benzamide](/img/structure/B290098.png)
![(3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime](/img/structure/B290099.png)






![(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B290114.png)

![2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone](/img/structure/B290116.png)
